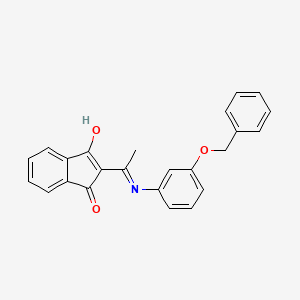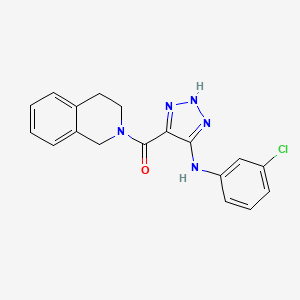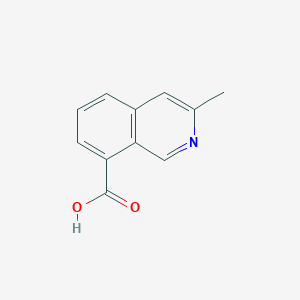
3-Methylisoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1416713-32-0 . It has a molecular weight of 187.2 and its IUPAC name is this compound . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 187.2 . The compound’s InChI code is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) .
Aplicaciones Científicas De Investigación
Auxiliary-assisted Catalysis
Researchers have developed auxiliary-directed, palladium-catalyzed beta-arylation and alkylation methods for sp3 and sp2 C-H bonds in carboxylic acid derivatives, utilizing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method shows functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies have identified a palladacycle intermediate, characterized by X-ray crystallography (Shabashov & Daugulis, 2010).
Mass Spectrometric Dissociation Pathway
The collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides has been studied, revealing unusual fragmentation behavior due to multiple reversible water adduct formation in the gas phase. This research provides insights into the structural characterization of this class of compounds, offering analytical tools for the screening of model HIF-stabilizers and potential metabolites in various fields (Beuck et al., 2009).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
A series of quinoline-8-carboxamides has been designed and synthesized for the inhibition of human recombinant PARP-1 activity. The study emphasizes the importance of maintaining the required pharmacophore conformation through an intramolecular hydrogen bond, showing potential therapeutic activities for PARP-1 inhibitors (Lord et al., 2009).
Gas Phase Reaction Study
The gas-phase formations of carboxylic acids after collisional activation of bisubstituted isoquinolines were unusually favored, indicating potential as prolylhydroxylase inhibitor drug candidates. This study's findings can aid in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Anti-thrombotic and PPARγ Agonists Development
Research on 3S-tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the discovery of novel agents with anti-thrombotic activity and potent in vivo anti-thrombotic potency. Another study identified a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist with potential as an efficacious and safe drug for diabetes, showcasing the chemical's versatility in drug development (Zhang et al., 2010); (Azukizawa et al., 2008).
Propiedades
IUPAC Name |
3-methylisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOOPQGESQRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
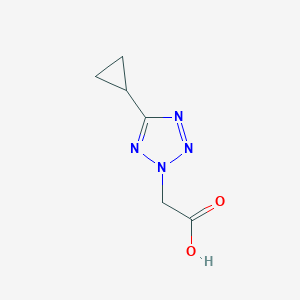
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)
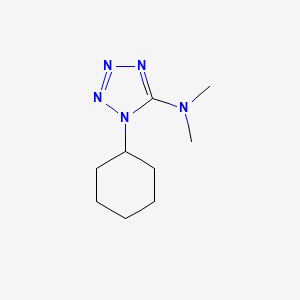
![4,5-Dimethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733255.png)

![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2733260.png)


![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)
